

# Application of Diisobutyl disulfide as a food flavoring agent.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diisobutyl disulfide*

Cat. No.: *B074427*

[Get Quote](#)

## Application of Disulfide Compounds as Food Flavoring Agents

### A Note on **Diisobutyl Disulfide**:

Initial research indicates that **Diisobutyl disulfide** (CAS 1518-72-5) is not approved for use as a food flavoring agent. The Good Scents Company, a reputable resource in the flavor and fragrance industry, explicitly states that it is "not for flavor use." Therefore, this document will focus on a closely related and approved alternative, Di-sec-butyl disulfide (CAS 5943-30-6), which is recognized as a safe and effective flavoring substance by regulatory bodies.

## Application Notes for Di-sec-butyl Disulfide (FEMA 4578)

Di-sec-butyl disulfide is a volatile organosulfur compound valued in the food industry for its potent savory and sulfurous aroma. It is a key component in the creation of complex flavor profiles, particularly for savory food products.

## Chemical and Physical Properties

The fundamental properties of Di-sec-butyl disulfide are summarized in the table below.

Property	Value
Chemical Name	Di-sec-butyl disulfide
Synonyms	Bis(1-methylpropyl) disulfide
CAS Number	5943-30-6
Molecular Formula	C <sub>8</sub> H <sub>18</sub> S <sub>2</sub>
Molecular Weight	178.36 g/mol
Appearance	Clear, colorless liquid
Odor	Strong, sulfurous
Boiling Point	218-220 °C
Solubility	Practically insoluble in water, soluble in ethanol. <a href="#">[1]</a> <a href="#">[2]</a>

## Flavor Profile and Sensory Characteristics

Di-sec-butyl disulfide is characterized by a strong, penetrating, and sulfurous aroma.[\[1\]](#)[\[2\]](#) Its flavor profile is predominantly savory.[\[1\]](#) At very low concentrations, it can impart desirable roasted, meaty, and alliaceous (onion/garlic-like) notes to food products. Due to its potency, it is used in trace amounts to enhance and round out savory flavor systems.

## Applications in the Food Industry

Di-sec-butyl disulfide is utilized in a variety of savory food applications to create or enhance specific flavor notes. Its high impact at low concentrations makes it a cost-effective tool for flavor chemists.

- Soups and Broths: Adds a rich, cooked, and meaty depth.
- Sauces and Gravies: Enhances savory and umami characteristics.
- Processed Meats: Imparts roasted and grilled notes.
- Snack Foods: Used in seasonings for chips and crackers to create savory, onion-like flavors.

- Meat Analogs: Provides a more authentic, cooked meat flavor to plant-based products.

## Regulatory Information

Di-sec-butyl disulfide is recognized as safe for its intended use as a flavoring agent by major international regulatory bodies.

Regulatory Body	Identification Number	Status
FEMA (Flavor and Extract Manufacturers Association)	4578	GRAS (Generally Recognized as Safe).[1][3][4]
JECFA (Joint FAO/WHO Expert Committee on Food Additives)	1933	No safety concern at current levels of intake when used as a flavouring agent.[1][2]
FDA (U.S. Food and Drug Administration)	21 CFR 172.515	Listed as a synthetic flavoring substance and adjuvant.[1]

## Recommended Usage Levels

Due to its potency, Di-sec-butyl disulfide should be used at very low concentrations. The following are typical usage levels in finished food products.

Food Category	Typical Usage Level (ppm)
Soups and Broths	0.01 - 0.5
Sauces and Gravies	0.01 - 0.5
Processed Meats	0.02 - 1.0
Snack Food Seasonings	0.1 - 2.0
Meat Analogs	0.05 - 1.5

Note: These are starting recommendations. Optimal levels should be determined through sensory testing in the specific food matrix.

## Experimental Protocols

### Protocol 1: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of Di-sec-butyl disulfide to confirm its identity and determine its purity.

1. Objective: To qualitatively and quantitatively analyze a sample of Di-sec-butyl disulfide.

2. Materials and Reagents:

- Di-sec-butyl disulfide standard ( $\geq 98\%$  purity)
- Hexane or Dichloromethane (GC grade)
- Sample of Di-sec-butyl disulfide for analysis
- Volumetric flasks and pipettes
- Autosampler vials with septa

3. Instrumentation:

- Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS) detector.
- Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness) or equivalent non-polar column.

4. GC-MS Parameters:

Parameter	Setting
Inlet Temperature	250 °C
Injection Mode	Split (50:1 ratio)
Injection Volume	1 µL
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	35 - 350 amu

#### 5. Procedure:

- Standard Preparation: Prepare a 100 ppm standard solution of Di-sec-butyl disulfide in the chosen solvent.
- Sample Preparation: Prepare a 100 ppm solution of the Di-sec-butyl disulfide sample in the same solvent.
- Analysis: Inject the standard and sample solutions into the GC-MS system.
- Data Analysis:
  - Identify the peak for Di-sec-butyl disulfide in the chromatogram by comparing the retention time with the standard.
  - Confirm the identity by comparing the mass spectrum of the sample peak with the standard's mass spectrum and a reference library (e.g., NIST). Key identifying ions for Di-sec-butyl disulfide include m/z 57, 122, and 178.[\[1\]](#)

- Calculate the purity of the sample by the area percentage method, assuming all detected peaks are impurities.

## Protocol 2: Sensory Evaluation by Flavor Profile Method

This protocol describes the sensory analysis of Di-sec-butyl disulfide in a simple food matrix to characterize its flavor profile.

1. Objective: To determine the flavor characteristics, intensity, and order of appearance of Di-sec-butyl disulfide in a controlled tasting session.

2. Materials:

- Di-sec-butyl disulfide solution (e.g., 10 ppm in deodorized vegetable oil).
- Neutral food base (e.g., unsalted crackers, plain broth, or water).
- Reference standards for flavor notes (e.g., solutions representing "sulfurous," "roasted," "onion," "meaty").
- Palate cleansers (e.g., unsalted crackers and room temperature water).

3. Panel:

- A panel of 4-6 trained sensory analysts with experience in descriptive analysis.

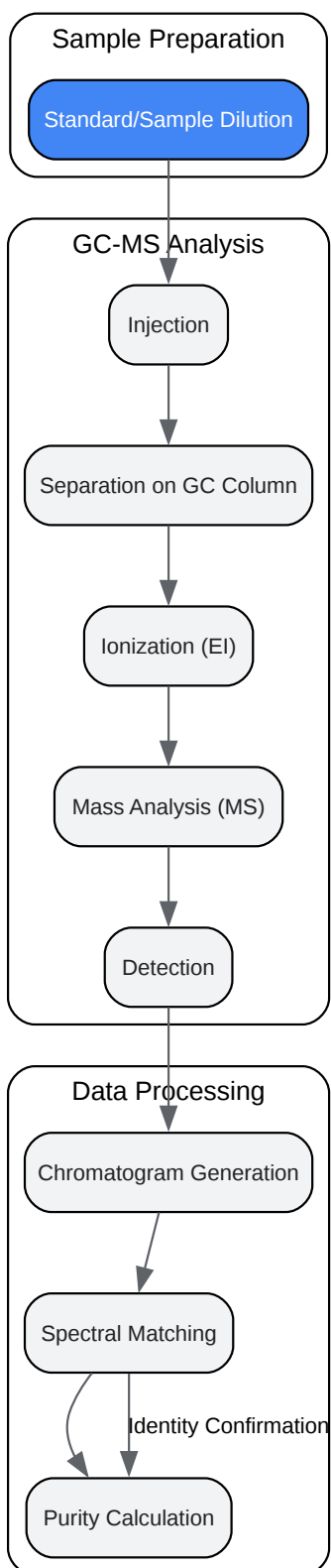
4. Procedure:

- Sample Preparation: Prepare samples by adding a controlled amount of the Di-sec-butyl disulfide solution to the neutral food base. A control sample (base with no added flavor) should also be provided.
- Evaluation Session:
  - Panelists individually evaluate the samples in a controlled environment.
  - Panelists record the perceived flavor attributes (character notes), the intensity of each attribute on a scale (e.g., 0-15), the order of appearance of the notes, and any aftertaste.

- Group Discussion:
  - After individual evaluations, the panel leader facilitates a discussion to reach a consensus on the flavor profile.
  - The final flavor profile, including all attributes, their intensities, and temporal aspects, is documented.

## Visualizations

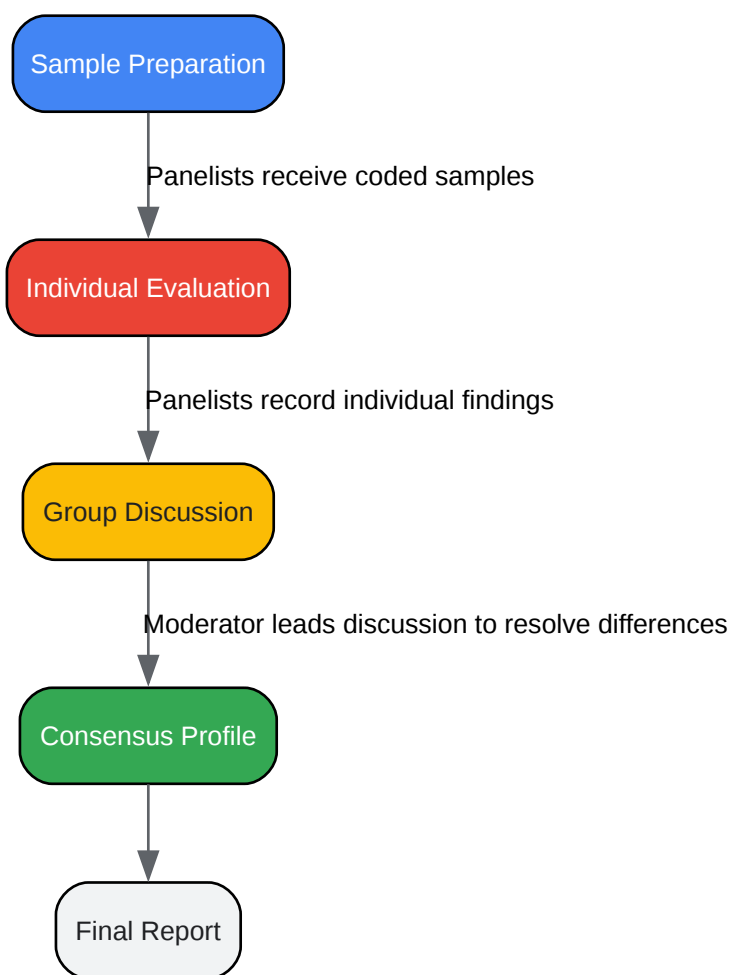
Caption: Chemical structure of Di-sec-butyl disulfide.



[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis of Di-sec-butyl disulfide.





[Click to download full resolution via product page](#)

Caption: Workflow for the Flavor Profile sensory evaluation method.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Di-sec-butyl disulfide | C<sub>8</sub>H<sub>18</sub>S<sub>2</sub> | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Food safety and quality: details [fao.org]
- 3. femaflavor.org [femaflavor.org]

- 4. [hfpappexternal.fda.gov](https://hfpappexternal.fda.gov) [[hfpappexternal.fda.gov](https://hfpappexternal.fda.gov)]
- To cite this document: BenchChem. [Application of Diisobutyl disulfide as a food flavoring agent.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074427#application-of-diisobutyl-disulfide-as-a-food-flavoring-agent>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)